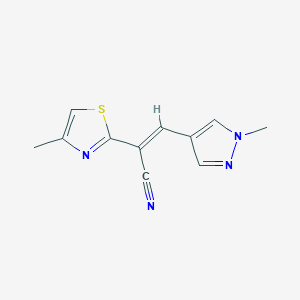![molecular formula C19H21N3O B7455400 N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide, also known as BIPAM, is a compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzimidazole derivatives and has been found to possess a wide range of biological activities. BIPAM has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide is not fully understood. However, it has been suggested that N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide may act by inhibiting the activity of enzymes, such as topoisomerase II and histone deacetylase. N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of fungal and bacterial cells. In addition, N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been reported to possess anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has several advantages for lab experiments, including its high yield of synthesis, broad spectrum of biological activities, and low toxicity. However, its limitations include its poor solubility in water and limited availability.
Zukünftige Richtungen
For N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide research include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide may also be used as a lead compound for the development of new benzimidazole derivatives with improved biological activities.
Synthesemethoden
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been synthesized using various methods, including the reaction of 2-(4-methylphenyl)acetic acid with 1,3-diaminopropane in the presence of a coupling reagent, such as N,N'-carbonyldiimidazole. Another method involves the reaction of 2-(4-methylphenyl)acetic acid with 1,3-dibromopropane followed by the reaction with benzimidazole in the presence of a base, such as potassium carbonate. The yield of N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide using these methods is reported to be high.
Wissenschaftliche Forschungsanwendungen
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been extensively studied for its biological activities, including its anticancer, antifungal, antiviral, and antibacterial properties. It has been found to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has also been found to possess antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1. In addition, N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been reported to possess antibacterial activity against Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-15-7-9-16(10-8-15)13-19(23)20-11-4-12-22-14-21-17-5-2-3-6-18(17)22/h2-3,5-10,14H,4,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLVVFNKRHHIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)
![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)
![4-[2-[methyl-[(2-methylphenyl)methyl]amino]acetyl]spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7455346.png)
![7-[(3,4-dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455360.png)
![7-[(4-Benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455361.png)

![3-[(2-Ethylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455386.png)



![N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7455425.png)